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Compound of Interest

Compound Name: Tetradecyl decanoate
CAS No.: 41927-69-9
Cat. No.: B1677597
Get Quote
. J

Executive Summary

Tetradecyl decanoate (also known as myristyl caprate) is a high-molecular-weight wax ester (
, MW 368.64) formed from the esterification of capric acid (

) and myristyl alcohol (

). It serves as a critical reference standard in lipidomics, a phase-change material (PCM) for
thermal energy storage, and a lipophilic carrier in transdermal drug delivery systems.

This guide provides a definitive technical framework for the synthesis, purification, and
spectroscopic validation of tetradecyl decanoate. Unlike generic databases, this document
focuses on the causality of spectral signals and provides self-validating protocols for
researchers requiring high-purity standards.

Chemical Profile
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Property Value
IUPAC Name Tetradecyl decanoate
CAS Number 41927-69-9

Molecular Formula

Molecular Weight 368.64 g/mol

Waxy solid (at 25°C) / Colorless liquid (above

Physical State
mp)

Melting Point ~28-32 °C (Dependent on polymorphic form)

Synthesis & Purification Protocol

To obtain spectroscopic-grade material (>99% purity), a standard Fischer esterification is
insufficient due to the equilibrium limitations of long-chain fatty substrates. We utilize a Dean-
Stark Acid-Catalyzed Dehydration to drive the equilibrium by the azeotropic removal of water.

Reagents

o Decanoic Acid (Capric Acid): 1.05 eq (Slight excess to drive alcohol consumption).
o 1-Tetradecanol (Myristyl Alcohol): 1.00 eq (Limiting reagent, easier to remove if unreacted).
o Catalyst:

-Toluenesulfonic acid (
-TSA), 1-2 mol%.

e Solvent: Toluene (forms azeotrope with water at 85°C).

Workflow Diagram
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Figure 1: Reaction workflow for the synthesis of tetradecyl decanoate using Dean-Stark
dehydration.

Critical Process Parameters (CPP)

¢ Stoichiometry: We use excess acid because unreacted decanoic acid is easily removed via

alkaline wash (
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), whereas separating unreacted tetradecanol (alcohol) from the wax ester requires difficult
chromatography.

o Temperature: Maintain oil bath at 130°C to ensure vigorous reflux of toluene (bp 110.6°C).

» Validation: The reaction is complete when water collection in the trap ceases (theoretical vol:
~18 mL per mole).

Mass Spectrometry (GC-MS)

Method: Electron lonization (El), 70 eV.

Wax esters exhibit a distinct fragmentation pattern that allows for the identification of the acid
and alcohol moieties. Unlike methyl esters, the molecular ion (

) is often weak but observable.

Key Diagnaostic lons
m/z Assignment Mechanism/Origin

368 Molecular lon (Weak).

Base Peak (often). Double
hydrogen transfer

173 rearrangement. Diagnostic for
the acid side (Decanoic acid
MW=172 + 1).

Acylium ion (Decanoyl group).

155 Cleavage

to carbonyl.

Alkene fragment derived from
196 the alcohol moiety (

)

Fragmentation Logic Diagram
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Figure 2: Primary fragmentation pathways for tetradecyl decanoate under 70 eV Electron
lonization.

Technical Insight: The presence of the

173 peak is the "fingerprint" confirming the ester is comprised of a C10 acid. If the ester were
Dodecyl Dodecanoate (same MW 368), the diagnostic peak would shift to

201 (
).
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/liquid.
IR is used primarily to confirm the functional group transformation (Acid + Alcohol

Ester) and ensure no residual -OH or -COOH remains.

Band Assignments
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Frequency (cm™?)

Vibration Mode

Structural Origin

Validation Criteria

2950, 2915, 2848

Stretching

Strong intensity (long
alkyl chains).

Critical: Must be

sharp. Broadening

1735 - 1745 Ester Carbonyl o i
indicates hydrolysis or
free acid.

1170 - 1180 Characteristic ester

Stretch “fingerprint".
Indicates long chain
720 Methylene Rocking sequence (
).
Presence indicates
Absent Hydroxyl (3200-3600) unreacted alcohol or

wet sample.

Nuclear Magnetic Resonance (NMR)

Solvent;

(Chloroform-d). Reference: TMS (

0.00 ppm).

NMR provides the most definitive quantitative proof of structure and purity.

H NMR Data (400 MHz)

The spectrum is dominated by the methylene envelope, but the

-protons provide the connectivity proof.
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Shift (

- . . Structural
Multiplicity Integration Assignment TR
ontex
» Ppm)
Triplet (
4.06 2H -methylene of the
Hz) Alcohol side.
Triplet (
2.29 2H -methylene of the
Hz) Acid side.
beta to ester
el Multiplet 4H -methylenes linkage (both
sides).
Remaining chain
1.26 Broad Singlet 34H Bulk g
methylenes.
; Methyl tails of
0.88 Triplet 6H Terminal y

both chains.

Self-Validating Logic: The integration ratio between the triplet at 4.06 ppm and the triplet at 2.29
ppm must be exactly 1:1. Any deviation implies impurity (e.g., free alcohol would shift the 4.06
peak or add a new triplet ~3.6 ppm).

C NMR Data (100 MHz)
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Shift (
Carbon Type Assignment
» Ppm)
Carbonyl (
174.0 Quaternary
)
Secondary (
64.4 -Carbon to Oxygen (Alcohol
) side)
Secondary (
34.4 -Carbon to Carbonyl (Acid
) side)
Secondary (
31.9 carbons
)
Secondary (
22.1 carbons
)
Primary (
14.1 Terminal Methyls
)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Hexadecanoic acid, tetradecyl ester [webbook.nist.gov]
e 2. 1-Tetradecyl acetate [webbook.nist.gov]

¢ 3. Decanoic acid, tetradecyl ester [webbook.nist.gov]

e 4. Tetradecanoic acid, dodecyl ester [webbook.nist.gov]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization and
Synthesis of Tetradecyl Decanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677597/docs#technical-guide-spectroscopic-
characterization-and-synthesis-of-tetradecyl-decanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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